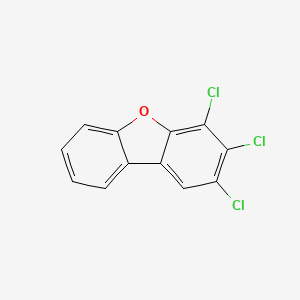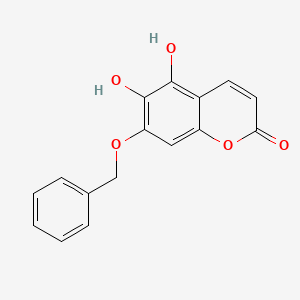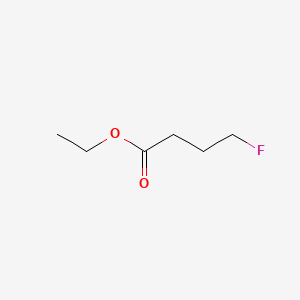
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran: is an organic compound with the chemical formula C8F16O . It is a colorless, transparent liquid that is relatively stable under normal conditions. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fluorination and Cyclization: One common method involves the fluorination of fluorinated alkynes followed by cyclization to form the tetrahydro-2H-pyran ring.
Fluorinated Pyran Derivatives: Another approach involves the fluorination of existing pyran derivatives.
Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or alcohols .
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized under specific conditions using strong oxidizing agents like potassium permanganate or chromium trioxide .
Addition Reactions: The presence of multiple fluorine atoms makes it susceptible to addition reactions with electrophiles, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Electrophiles: Halogens, acids
Major Products:
Fluorinated Amines: Formed through nucleophilic substitution with amines
Fluorinated Alcohols: Resulting from substitution with alcohols
Oxidized Derivatives: Produced through oxidation reactions
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran exerts its effects is primarily through its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity can affect molecular interactions, making the compound a valuable intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate: Another fluorinated compound used in polymer synthesis.
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: A fluorinated biphenyl derivative with similar applications in material science.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-: Known for its use in electronic materials.
Uniqueness: 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydro-2H-pyran ring with a high degree of fluorination. This combination imparts distinct chemical properties, such as high stability and reactivity, making it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
335-35-3 |
|---|---|
Formule moléculaire |
C8F16O |
Poids moléculaire |
416.06 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)oxane |
InChI |
InChI=1S/C8F16O/c9-1(10)2(11,12)6(19,25-8(23,24)5(1,17)18)3(13,14)4(15,16)7(20,21)22 |
Clé InChI |
KEDSBJOHAWJRQU-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(OC(C1(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


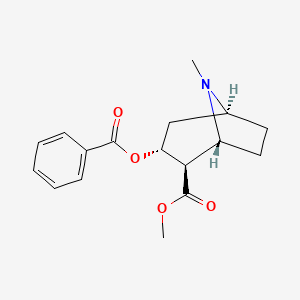
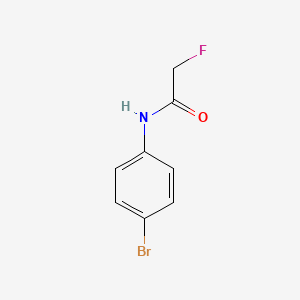
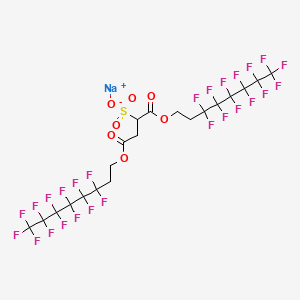
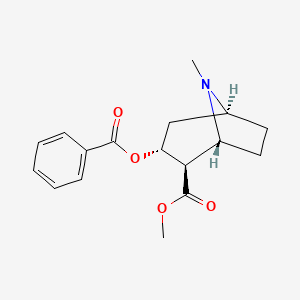
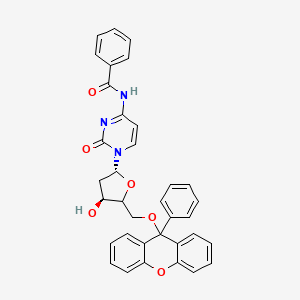
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
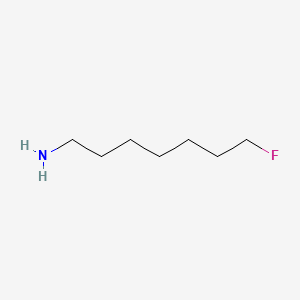

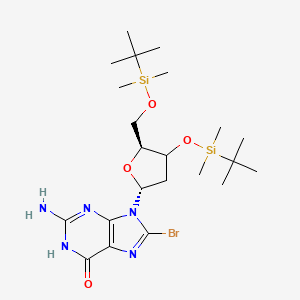
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

